molecular formula C21H30O8 B12430551 6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate

6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate

Cat. No.: B12430551
M. Wt: 410.5 g/mol
InChI Key: MFYNTWZAYXDJQB-VQHMBOPWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyltagitinin A involves several steps, starting from naturally occurring precursors. The detailed synthetic route is not widely documented, but it typically involves the acetylation of tagitinin A, another compound found in Tithonia diversifolia .

Industrial Production Methods: Industrial production of 1-Acetyltagitinin A is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the compound used in research is extracted from natural sources rather than synthesized industrially .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyltagitinin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The exact mechanism of action of 1-Acetyltagitinin A is not fully understood. it is believed to exert its effects through several pathways:

Properties

Molecular Formula

C21H30O8

Molecular Weight

410.5 g/mol

IUPAC Name

[(1S,11S)-12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11?,14?,15?,16?,17?,20-,21-/m0/s1

InChI Key

MFYNTWZAYXDJQB-VQHMBOPWSA-N

Isomeric SMILES

CC1CC2C(C(C[C@]3(C(C[C@@]1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2

Origin of Product

United States

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